molecular formula C19H13NO B1266115 2-(1-Naphthyl)-5-phenyloxazole CAS No. 846-63-9

2-(1-Naphthyl)-5-phenyloxazole

Cat. No.: B1266115
CAS No.: 846-63-9
M. Wt: 271.3 g/mol
InChI Key: WWVFJJKBBZXWFV-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-5-phenyloxazole is an organic compound that belongs to the class of oxazoles, which are heterocyclic aromatic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is notable for its unique structure, which includes a naphthyl group and a phenyl group attached to the oxazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-naphthylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyl)-5-phenyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(1-Naphthyl)-5-phenyloxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.

Comparison with Similar Compounds

    1-Naphthylamine: A precursor in the synthesis of 2-(1-Naphthyl)-5-phenyloxazole.

    Benzoxazole: Another oxazole derivative with different substituents.

    2-Naphthol: A naphthalene derivative with a hydroxyl group.

Uniqueness: this compound is unique due to its combination of a naphthyl group and a phenyl group attached to the oxazole ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-naphthalen-1-yl-5-phenyl-1,3-oxazole
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InChI

InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WWVFJJKBBZXWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H13NO
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DSSTOX Substance ID

DTXSID8061210
Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
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Molecular Weight

271.3 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2-(1-Naphthyl)-5-phenyloxazole
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CAS No.

846-63-9
Record name 2-(1-Naphthyl)-5-phenyloxazole
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Record name 2-alpha-Naphthyl-5-phenyloxazole
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Record name 2-(1-Naphthyl)-5-phenyloxazole
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Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
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Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
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Record name 2-(1-naphthyl)-5-phenyloxazole
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Record name 2-.ALPHA.-NAPHTHYL-5-PHENYLOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(1-Naphthyl)-5-phenyloxazole suitable for radiation detection?

A1: this compound exhibits fluorescence, meaning it emits light upon absorbing energy. In the context of radiation detection, when ionizing radiation interacts with the scintillating material containing αNPO, energy is transferred to αNPO, which then releases this energy as light. This emitted light can be detected and analyzed to gain information about the incident radiation. [, , , , , ]

Q2: How does the structure of this compound influence its fluorescence properties?

A2: The structure of αNPO, characterized by its conjugated system of alternating single and double bonds, plays a crucial role in its fluorescence. This conjugated system enables efficient absorption and emission of light, making it a suitable scintillator. Research suggests that replacing commonly used fluorophores like PPO with αNPO can enhance scintillation efficiency due to a larger Stokes shift. [, ]

Q3: What are the advantages of incorporating this compound into a polymer matrix?

A3: Incorporating αNPO into a polymer matrix like polystyrene offers several advantages:

  • Enhanced Stability: Covalently attaching αNPO to the polymer reduces leaching compared to simply diffusing it into the matrix, ensuring long-term stability. [, ]
  • Efficient Energy Transfer: The polymer matrix facilitates efficient energy transfer from the base polymer to the αNPO molecules, resulting in enhanced scintillation. []
  • Practical Applications: Polymer-based scintillators are versatile and can be fabricated into various forms, such as resin beads or coatings, for different detection applications. [, , , ]

Q4: How does the choice of solvent affect the performance of this compound in liquid scintillation cocktails?

A4: Research indicates that the solvent used in liquid scintillation cocktails significantly impacts αNPO's performance, particularly its pulse shape discrimination (PSD) ability and light yield. While classical solvents like toluene are effective, naphthalene derivatives and linear alkylbenzenes are being explored as alternatives to potentially enhance these properties. []

Q5: Has this compound been investigated for high-temperature applications?

A5: Yes, αNPO has been identified as a potential candidate for high-temperature molecular fluorescence thermometry. Studies have shown its effectiveness in liquid-phase temperature sensing at temperatures up to 173 °C under oxygen-saturated conditions. []

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